molecular formula C10H9N3O4 B13005005 Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate

Katalognummer: B13005005
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: GDRGHUGVXGPOFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a nitro group and an ester functional group in this compound makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitro-o-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ester group can be hydrolyzed to release the active benzimidazole moiety, which can inhibit various enzymes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is unique due to the presence of both a nitro group and an ester functional group. This combination allows for a wide range of chemical modifications and applications in various fields .

Eigenschaften

Molekularformel

C10H9N3O4

Molekulargewicht

235.20 g/mol

IUPAC-Name

ethyl 6-nitro-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)7-3-6(13(15)16)4-8-9(7)12-5-11-8/h3-5H,2H2,1H3,(H,11,12)

InChI-Schlüssel

GDRGHUGVXGPOFG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.